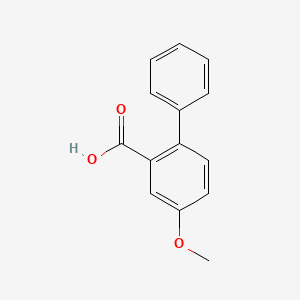

5-Methoxy-2-phenylbenzoic acid

Description

Overview of 5-Methoxy-2-phenylbenzoic Acid within Substituted Benzoic Acid Chemistry

This compound is an organic compound that belongs to the class of substituted benzoic acids. turito.comwikipedia.org Its structure features a benzene (B151609) ring substituted with a carboxylic acid group, a methoxy (B1213986) group (-OCH3) at the 5-position, and a phenyl group at the 2-position. sigmaaldrich.com This specific arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 92254-27-8 sigmaaldrich.comchemicalbook.comsigmaaldrich.combiozol.de |

| Molecular Formula | C14H12O3 sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 228.25 g/mol sigmaaldrich.com |

| IUPAC Name | 4-methoxy[1,1'-biphenyl]-2-carboxylic acid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Contextual Significance of Biphenyl (B1667301) Carboxylic Acids in Medicinal Chemistry and Organic Synthesis

Biphenyl carboxylic acids, the structural family to which this compound belongs, are recognized as crucial scaffolds in medicinal chemistry and organic synthesis. ajgreenchem.comajgreenchem.com Their rigid biphenyl core provides a versatile framework for the spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. ontosight.ai This structural motif is present in numerous commercially available pharmaceuticals and medicinally active compounds. ajgreenchem.com

In the realm of medicinal chemistry, biphenyl carboxylic acid derivatives have been extensively explored for a wide range of therapeutic applications. They have been investigated as anti-inflammatory agents, anticancer agents, antimicrobial compounds, and for their potential in treating conditions like hypertension and diabetes. ajgreenchem.comajgreenchem.com For example, Flurbiprofen and Diflunisal are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of biphenyl carboxylic acid. ajgreenchem.comajgreenchem.com The carboxylic acid group often enhances the polarity and hydrophilicity of drug molecules, which can positively impact their bioavailability. ajgreenchem.comajgreenchem.com

From the perspective of organic synthesis, biphenyl carboxylic acids serve as valuable building blocks for the construction of more complex molecules. researchgate.netchemimpex.com The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing biphenyl derivatives, offering a powerful tool for creating carbon-carbon bonds. ajgreenchem.comajgreenchem.comacs.org This synthetic versatility allows chemists to design and create a diverse library of compounds for various applications, including the development of new materials and pharmaceuticals. researchgate.netchemimpex.com

Current Research Landscape and Emerging Trends for Methoxy-Phenylbenzoic Acid Derivatives

The research landscape for methoxy-phenylbenzoic acid derivatives is dynamic, with ongoing investigations into their synthesis, properties, and applications across various scientific disciplines. A significant trend is the exploration of these compounds as key intermediates in the synthesis of novel organic molecules and materials. For instance, the presence of both methoxy and carboxylic acid groups allows for a range of chemical modifications, making them versatile starting materials.

In medicinal chemistry, there is a growing interest in the biological activities of methoxy-phenylbenzoic acid derivatives. Research has indicated that the incorporation of a methoxy group can modulate the pharmacological properties of a molecule. researchgate.net For example, studies on related compounds have explored their potential as anticancer and anti-inflammatory agents. The methoxy group can influence factors such as metabolic stability and binding affinity to biological targets.

Another emerging trend is the use of methoxy-phenylbenzoic acid derivatives in materials science. Their structural features can be leveraged to create polymers and other materials with specific thermal and mechanical properties. chemimpex.com Furthermore, the development of efficient and sustainable synthetic methods for these compounds, such as those utilizing microwave-assisted synthesis, is an active area of research.

Rationale and Objectives for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted due to its unique structural features and the established importance of its parent chemical classes, substituted benzoic acids and biphenyl carboxylic acids, in diverse scientific fields. The specific substitution pattern of a methoxy group and a phenyl group on the benzoic acid ring suggests the potential for novel chemical reactivity and biological activity that may differ from more simply substituted analogs.

The primary objectives for a thorough investigation of this compound would be to:

Elucidate its detailed physicochemical properties: A comprehensive characterization of its solubility, stability, and spectroscopic data is fundamental for any further application.

Explore its synthetic utility: Investigating its reactivity in various organic transformations will establish its potential as a versatile building block for the synthesis of more complex molecules. This includes exploring reactions at the carboxylic acid, the methoxy group, and the aromatic rings.

Evaluate its biological potential: Screening this compound and its derivatives for a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, could lead to the discovery of new therapeutic leads.

Investigate its applications in materials science: Exploring its potential as a monomer or an additive in the synthesis of polymers or other functional materials could unveil new applications.

By systematically addressing these objectives, a deeper understanding of the chemical and biological significance of this compound can be achieved, potentially paving the way for its use in academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXYJNSEVNHBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311841 | |

| Record name | 5-methoxy-2-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92254-27-8 | |

| Record name | 92254-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Phenylbenzoic Acid

Established Synthetic Pathways to the Core Structure

The construction of the 5-methoxy-2-phenylbenzoic acid framework can be achieved through several established synthetic routes, each with its own advantages and limitations. These methods include demethylation of precursors, carboxylation reactions, and modern cross-coupling techniques.

Demethylation is a key strategy for the synthesis of phenolic compounds from their methoxy-substituted precursors. In the context of this compound, this approach would typically involve the synthesis of a dimethoxy-biphenyl precursor followed by selective demethylation. For instance, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid. researchgate.netresearchgate.net While this enzyme shows low activity for the oxidative demethylation of methoxy-substituted phenylbenzoic acids, it highlights the potential of biocatalytic approaches. researchgate.netresearchgate.netresearchgate.net Chemical demethylation methods, often employing strong acids or Lewis acids, can also be utilized, though they may lack the regioselectivity of enzymatic methods.

The choice of demethylation agent and reaction conditions is crucial to avoid unwanted side reactions, such as the cleavage of other functional groups or decomposition of the starting material. nih.gov For example, under strongly oxidative conditions, a benzoic acid moiety bearing a methoxy (B1213986) group may fail to yield the desired product due to decomposition. nih.gov

Carbonation reactions are a classic method for introducing a carboxylic acid group onto a phenolic ring. The Kolbe-Schmidt reaction, for example, involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. jkchemical.comwikipedia.org This reaction typically yields ortho-hydroxybenzoic acids, making it a potentially viable route for synthesizing related structures. jkchemical.comwikipedia.org The reaction proceeds through the nucleophilic attack of the phenoxide on carbon dioxide, followed by tautomerization and acidification to yield the final product. jkchemical.com

The Gomberg-Bachmann reaction offers another pathway, which involves the radical coupling of a diazonium salt with an aromatic compound. This can be followed by subsequent functional group manipulations, including carbonation, to arrive at the desired benzoic acid derivative. For instance, a methoxy-substituted aniline (B41778) can react with nitrobenzene (B124822) to form a nitrobiphenyl intermediate, which can then be converted to a hydroxybiphenyl and subsequently carbonated.

| Reaction | Description | Key Reagents |

| Kolbe-Schmidt Reaction | Carboxylation of a phenol (B47542) to an ortho- or para-hydroxy benzoic acid. jkchemical.com | Base (e.g., NaOH), CO₂, Acid Work-Up. jkchemical.com |

| Gomberg-Bachmann Reaction | Radical coupling to form biphenyl (B1667301) compounds. | Diazonium salt, Aromatic compound. |

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. yonedalabs.comlibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. yonedalabs.comlibretexts.org For the synthesis of this compound, this could involve coupling a suitably substituted phenylboronic acid with a substituted halobenzoic acid derivative. researchgate.netresearchgate.net

The reaction is known for its mild conditions, high tolerance for various functional groups, and the commercial availability and stability of the boronic acid reagents. libretexts.orgresearchgate.net The general catalytic cycle involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the catalyst. yonedalabs.comlibretexts.org Microwave-assisted Suzuki-Miyaura couplings have also been developed, often leading to significantly reduced reaction times and improved yields. nih.govarkat-usa.org

| Coupling Partners | Catalyst System | Key Features |

| Arylboronic acid and Aryl halide | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance, mild conditions. libretexts.orgresearchgate.net |

| Arylboronic acid and Aryl halide | Pd(II)-complex in water | "Green" solvent, can be accelerated by microwave irradiation. nih.govarkat-usa.org |

The synthesis of this compound can also be achieved through the derivatization of more readily available methoxybenzoic acid intermediates. For example, 2-bromo-5-methoxybenzoic acid can be synthesized by the bromination of m-methoxybenzoic acid. google.com This brominated intermediate can then serve as a precursor for cross-coupling reactions to introduce the phenyl group.

Another approach involves the Ullmann condensation, which can be used to synthesize related phenoxybenzoic acids. For instance, 5-methoxy-2-phenoxybenzoic acid can be prepared via the copper-catalyzed condensation of 2-chloro-5-methoxybenzoic acid with phenol. While not a direct synthesis of this compound, this demonstrates the utility of derivatizing methoxybenzoic acid precursors. Additionally, esterification of related aromatic acids with alcohols like DL-menthol can be performed using a catalyst such as p-toluenesulfonic acid. patsnap.com

Functional Group Transformations and Derivatization Reactions

Once the core structure of this compound is established, it can undergo various functional group transformations to yield a range of derivatives.

The functional groups present in and related to this compound are susceptible to oxidation. The amino group in a related compound, 2-amino-5-phenylbenzoic acid, can be oxidized to a nitro group using hydrogen peroxide in an alkaline medium. Furthermore, the aromatic ring itself can undergo hydroxylation under certain catalytic conditions.

In the context of related ketones, the oxidation of an acetyl group to a carboxylic acid is a known transformation. For example, acetophenones with ring substituents like a methoxy group can be oxidized to the corresponding benzoic acids using catalysts such as manganese or cobalt salts. google.com This highlights a potential synthetic route where a precursor ketone is first synthesized and then oxidized to the final benzoic acid.

Reduction Reactions Involving Carboxylic Acid and Other Groups

The reduction of functional groups within this compound can be selectively achieved, targeting either the carboxylic acid or, under harsher conditions, the methoxy group.

The primary reduction reaction involves the conversion of the carboxylic acid to a primary alcohol, yielding (5-methoxy-[1,1'-biphenyl]-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents. Lithium tetrahydridoaluminate (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) is a standard reagent for this purpose. docbrown.info The reaction proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon. docbrown.info An alternative, often milder, system is borane (B79455) (BH₃), frequently used as a complex with THF (BH₃·THF). chemistrysteps.com Borane selectively reduces carboxylic acids to alcohols without affecting many other functional groups. chemistrysteps.com Another method involves using sodium borohydride (B1222165) (NaBH₄) in the presence of an additive like bromine (Br₂), which has been shown to effectively reduce various benzoic acids to their corresponding alcohols. sci-hub.se

The reduction of the methoxy group, which involves the cleavage of the aryl-oxygen bond, is a more challenging transformation requiring more forcing conditions. This is not a standard reduction and typically proceeds via different mechanisms, such as nucleophilic substitution with strong nucleophiles or treatment with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) to cleave the ether and form a phenol.

| Reaction Type | Target Group | Reagent(s) | Product |

| Carboxylic Acid Reduction | -COOH | 1. LiAlH₄, THF; 2. H₂O | (5-methoxy-[1,1'-biphenyl]-2-yl)methanol |

| Carboxylic Acid Reduction | -COOH | BH₃·THF | (5-methoxy-[1,1'-biphenyl]-2-yl)methanol |

| Carboxylic Acid Reduction | -COOH | NaBH₄ / Br₂ | (5-methoxy-[1,1'-biphenyl]-2-yl)methanol |

| Ether Cleavage | -OCH₃ | BBr₃ | 5-hydroxy-2-phenylbenzoic acid |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The electronic nature of the substituents on this compound dictates the regioselectivity of substitution reactions on its two aromatic rings.

Electrophilic Aromatic Substitution: The methoxy-substituted ring is significantly more activated towards electrophilic attack than the unsubstituted phenyl ring. The methoxy group is a powerful ortho-, para-directing activator due to its ability to donate electron density through resonance. libretexts.org The carboxylic acid group is a deactivating, meta-directing group. libretexts.org Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄), is expected to occur predominantly on the methoxy-bearing ring at the positions ortho and para to the methoxy group. masterorganicchemistry.com Given that the para position (C5) is already substituted, and the C2 position is sterically hindered by the phenyl group, substitution is most likely to occur at the C4 and C6 positions. The directing effects are summarized below.

Predicted Regioselectivity of Electrophilic Nitration:

| Position | Directing Influence of -OCH₃ (at C5) | Directing Influence of -COOH (at C1) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C4 | Ortho (Activating) | Meta (Deactivating) | Favorable | Major Product |

| C6 | Ortho (Activating) | Ortho (Deactivating, Steric Hindrance) | Favorable | Major Product |

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is less common on electron-rich aromatic rings unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com However, displacement of the methoxy group can be achieved under specific conditions, particularly if activated by a group ortho to it. researchgate.net For instance, reactions with strong nucleophiles like organolithium or Grignard reagents can lead to the substitution of an ortho-methoxy group on an unprotected benzoic acid, a process driven by precoordination of the organometallic reagent with the carboxylate. researchgate.net Such reactions are typically performed without a catalyst and at low temperatures. google.com

Directed C-H Functionalization (e.g., Rhodium-catalyzed meta-C–H alkynylation of phenylbenzoic acids)

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a highly efficient route to complex molecules. For substrates like 2-phenylbenzoic acids, the carboxylic acid group can act as a directing group to control the regioselectivity of the reaction. While ortho-C-H activation is common, distal meta-C-H functionalization represents a significant challenge.

Recent research has shown that rhodium(I)-catalyzed meta-C-H alkynylation of 2-phenylbenzoic acids is possible using a weakly coordinating cyano-based directing template. rsc.org This inverse Sonogashira coupling reaction utilizes bromoalkynes as the coupling partner. rsc.org The protocol has been demonstrated to be compatible with a variety of 2-phenylbenzoic acids. rsc.orgrsc.orgresearchgate.netnih.gov The directing group guides the rhodium catalyst to activate a C-H bond at the meta position of the phenyl ring that is not attached to the carboxyl group, leading to the formation of a new carbon-carbon bond with the alkyne. This methodology provides a powerful tool for the late-stage functionalization of the biphenyl scaffold. researchgate.net

Chemo- and Regioselective Synthesis Considerations

The synthesis and further transformation of this compound require careful consideration of chemo- and regioselectivity to achieve the desired products.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

Reduction: As discussed, the carboxylic acid can be chemoselectively reduced to an alcohol with reagents like BH₃·THF, leaving the methoxy group and aromatic rings intact. chemistrysteps.com

Esterification/Amidation: The carboxylic acid can be selectively converted to an ester or amide without affecting the other functional groups. For example, Fischer esterification (Methanol/acid catalyst) or coupling with an amine using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) would target the -COOH group specifically.

Regioselectivity: This relates to controlling the position of a chemical transformation.

Electrophilic Substitution: As outlined in section 2.2.3, the inherent directing effects of the methoxy and carboxyl groups guide incoming electrophiles primarily to the C4 and C6 positions of the methoxy-bearing ring. libretexts.org

Directed C-H Functionalization: The use of specific directing groups and transition-metal catalysts allows for the functionalization of otherwise unreactive C-H bonds at specific locations, such as the meta-C-H activation described in section 2.2.4. escholarship.org This overrides the innate electronic preferences of the substrate.

Ullmann Condensation: In the synthesis of related 2-phenoxybenzoic acids, the Ullmann reaction between a phenol and a 2-halobenzoic acid is a key regioselective bond-forming step. vu.edu.auvu.edu.auscispace.com

Development of Novel and Sustainable Synthetic Routes

Recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for synthesizing biphenyl carboxylic acids and related structures.

One innovative approach involves the use of lignin (B12514952), an abundant and renewable biopolymer, as a chemical feedstock. rsc.org Lignin is rich in methoxy-containing aromatic units. d-nb.infonih.gov Researchers have developed methods where the methoxy groups in lignin can be used to methylate carboxylic acids, and the remaining carbon backbone can be transformed into other valuable chemicals like CO for carbonylation reactions. d-nb.infonih.gov While not a direct synthesis of this compound itself, this strategy represents a sustainable route to related methylated aromatic acids by valorizing biomass waste. researchgate.netacs.org

Improvements to classic reactions are also a focus. For example, the Ullmann condensation, a key reaction for forming diaryl ethers (like in 2-phenoxybenzoic acids, structurally related to our target), traditionally requires harsh conditions. scispace.com Novel methods utilizing microwave-assistance have been shown to dramatically reduce reaction times and improve yields for the synthesis of 2-phenoxybenzoic acids, offering a more efficient and potentially more sustainable pathway. redalyc.orgresearchgate.net

Furthermore, the development of catalytic C-H functionalization and decarboxylative coupling reactions represents a significant advance. escholarship.org These methods avoid the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation, which aligns with the principles of green chemistry.

Biological Activities and Pharmacological Relevance of 5 Methoxy 2 Phenylbenzoic Acid

Antimicrobial Activity Investigations

Studies have been undertaken to determine the antimicrobial scope of 5-Methoxy-2-phenylbenzoic acid, with a focus on its efficacy against clinically relevant bacteria.

Research into the antibacterial effects of this compound has included testing against specific and challenging bacterial strains. One study investigated its activity, along with other benzoic acid derivatives, against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. The findings indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against the MRSA strain.

While specific data on its efficacy against Escherichia coli is not as prominently detailed in the same study, the evaluation of benzoic acid derivatives often includes both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

The potential for this compound to act as a broad-spectrum antimicrobial agent has been considered. The activity against both Gram-positive (S. aureus) and the general class of Gram-negative bacteria is a key indicator of a broad-spectrum profile. Its documented effect on MRSA suggests a potent activity against certain Gram-positive pathogens. Further comprehensive studies involving a wider array of bacterial and fungal species are required to fully establish its broad-spectrum capabilities.

Anticancer Research Applications

In the realm of oncology, this compound has been identified as a compound of interest due to its effects on cancer cell viability and its ability to interfere with critical cancer-related enzymatic pathways.

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. In a study focused on its anticancer properties, the compound demonstrated inhibitory effects on the proliferation of both HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The research quantified this activity by determining the concentration required to inhibit cell growth by 50% (IC50). For HeLa cells, the IC50 value was reported to be 6.7 μM, and for MCF-7 cells, it was 9.4 μM, indicating a significant impact on the viability of these cancer cell lines.

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HeLa | Cervical Cancer | 6.7 |

This table is interactive. You can sort and filter the data.

Further investigation into the anticancer mechanism of this compound has revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that treatment with this compound leads to characteristic morphological changes associated with apoptosis. The exact molecular pathways triggered by the compound to initiate this process are a subject of ongoing research, but its pro-apoptotic effects are a key component of its anticancer potential.

A significant finding in the study of this compound's anticancer activity is its role as an inhibitor of the enzyme aldo-keto reductase 1C1 (AKR1C1). This enzyme is implicated in the development of various cancers and is involved in the metabolism of steroids and prostaglandins, as well as in conferring resistance to certain chemotherapy drugs. Research has demonstrated that this compound is a potent inhibitor of AKR1C1, with an IC50 value of 0.28 μM. This inhibitory action presents a targeted mechanism through which the compound may exert its anticancer effects.

Table 2: Inhibitory Activity of this compound on AKR1C1

| Enzyme | Function in Cancer | IC50 (μM) |

|---|

This table is interactive. You can sort and filter the data.

Information regarding the biological activities of this compound is not available in the currently accessible literature.

Following a comprehensive search for scientific data pertaining to the chemical compound this compound, no specific research studies or findings were identified that correspond to the requested biological and pharmacological activities. The performed searches aimed to locate information on:

Anti-inflammatory Potential: In vitro assessments of inflammatory biomarkers and in vivo studies on anti-edema effects.

FABP4 Inhibition: Data on the inhibition of Fatty Acid Binding Protein 4 (FABP4) and its effect on macrophage inflammation.

Enzyme Inhibition Profiles: Kinetic studies on the inhibition of tyrosinase (both monophenolase and diphenolase activity) and dihydrofolate reductase (DHFR) from Staphylococcus aureus and Mycobacterium tuberculosis.

While research exists for other related phenylbenzoic acid derivatives and their effects on these biological targets, no specific data was found for this compound itself. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and content requirements of the request. The generation of content without supporting scientific literature would result in speculation and unsubstantiated claims.

Further research on this specific compound may be necessary to determine its biological activities and pharmacological relevance.

Enzyme Inhibition Profiles and Kinetic Studies

SARS-CoV-2 Nsp14 Methyltransferase Inhibition and Selectivity

The enzyme Nsp14, a non-structural protein of SARS-CoV-2, possesses both 3'-to-5' exoribonuclease and guanine-N7-methyltransferase (N7-MTase) activities. These functions are critical for viral replication and fidelity, making Nsp14 an attractive target for antiviral drug development. nih.govnih.gov The N7-MTase activity is essential for capping the viral RNA, which protects it from the host's immune system and ensures efficient translation of viral proteins. nih.gov Consequently, the discovery of small-molecule inhibitors targeting this enzyme is a significant area of research. nih.govnih.gov

Numerous studies have focused on developing inhibitors for SARS-CoV-2 Nsp14, including substrate-based approaches using analogs of S-adenosyl-methionine (SAM), the methyl donor for the capping reaction. nih.govresearchgate.net Research has led to the identification of various inhibitor scaffolds, such as 3-(adenosylthio)benzoic acid derivatives, which act as bisubstrate inhibitors targeting both the SAM and mRNA-binding pockets of Nsp14. nih.govmdpi.com However, based on a review of the available scientific literature, there is no specific information detailing the direct inhibitory activity or selectivity of this compound against the SARS-CoV-2 Nsp14 methyltransferase.

Other Enzyme Modulation Activities (e.g., Cytochrome P450 interactions)

This compound and its structural isomers have been studied for their interactions with various enzymes, notably Cytochrome P450 (CYP) and tyrosinase.

Cytochrome P450 Interactions: The Cytochrome P450 enzyme CYP199A4, found in Rhodopseudomonas palustris, is known to metabolize para-substituted benzoic acids, with 4-methoxybenzoic acid being an optimal substrate. uq.edu.au Studies on methoxy-substituted phenylbenzoic acids have shown that they can be oxidatively demethylated by CYP199A4, although with low activity. researchgate.net Research into engineered CYP199A4 variants has indicated that while para- and meta-substituted methoxybenzoic acids can undergo O-demethylation, substitution at the 2-position (ortho-position) may be unfavorable for this enzymatic reaction. nih.gov Specifically, no conversion of 2-methoxybenzoic acid was detected by the examined CYP199A4 variants, suggesting that the position of the methoxy (B1213986) group is a critical determinant of substrate recognition and metabolism by this enzyme. nih.gov

Tyrosinase Inhibition: Phenylbenzoic acid (PBA) has been identified as a unique scaffold for the inhibition of tyrosinase, a key enzyme in the biochemical pathway of melanin (B1238610) synthesis (melanogenesis). sci-hub.senih.gov A comparative study of PBA isomers revealed that 3-phenylbenzoic acid displayed the strongest inhibition against mushroom tyrosinase. sci-hub.se The effect of substitutions on the 2-phenylbenzoic acid (2-PBA) core has also been investigated. It was found that hydroxylation of the phenyl ring at the 4'-position was vital for inhibitory activity, whereas methoxylation was less effective. sci-hub.se

| Compound | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Phenylbenzoic Acid (PBA) Derivatives | Mushroom Tyrosinase (mTYR) | Identified as a unique scaffold for tyrosinase inhibition. 3-PBA isomer showed the strongest activity. | sci-hub.se |

| Methoxylated 2-Phenylbenzoic Acid | Mushroom Tyrosinase (mTYR) | Methoxylation was found to be less effective for inhibitory activity compared to 4'-hydroxylation of the same scaffold. | sci-hub.se |

Modulation of Diverse Cellular Processes and Signaling Pathways

The inhibition of DNA synthesis is a key mechanism for certain anticancer drugs. nih.gov This can be achieved by targeting enzymes essential for the production of deoxynucleotide triphosphates (dNTPs), such as ribonucleotide reductase, or by directly inhibiting DNA polymerases. nih.gov While some benzoic acid derivatives have been explored for their antiproliferative effects, a review of the scientific literature did not yield specific data on the activity of this compound concerning interference with DNA synthesis or cell cycle progression. idosi.orgunimi.it

The primary identified biological target for phenylbenzoic acid derivatives, including the this compound scaffold, is the enzyme tyrosinase. sci-hub.se Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the complex biochemical cascade responsible for the production of melanin pigments in the skin, hair, and eyes. sci-hub.senih.govresearchgate.net

The melanogenesis pathway begins with the oxidation of the amino acid L-tyrosine to L-dopaquinone. mdpi.com Tyrosinase catalyzes this initial step as well as the subsequent oxidation of L-DOPA. By inhibiting tyrosinase, compounds can effectively downregulate the entire melanin production cascade. sci-hub.seresearchgate.net The identification of the phenylbenzoic acid structure as a tyrosinase inhibitor indicates its potential to modulate this specific biochemical pathway. sci-hub.se

Beyond tyrosinase, methoxy-substituted benzoic acids have been shown to interact with Cytochrome P450 enzymes, which are central to the metabolism of a vast array of xenobiotic and endogenous compounds. uq.edu.aunih.gov The activity of CYP199A4 variants on these substrates, involving O-demethylation, points to an interaction with this significant metabolic cascade, although the efficiency is highly dependent on the substitution pattern. nih.gov

Pharmacological Screening and Lead Compound Identification

The process of drug discovery often begins with the screening of chemical libraries to identify "hits"—compounds that show a desired biological activity against a specific target. jetir.orghama-univ.edu.sy These hits then undergo a "hit-to-lead" process, where they are chemically modified and optimized to improve potency and drug-like properties, resulting in a "lead compound." gardp.org

In the context of tyrosinase inhibitors, phenylbenzoic acid (PBA) has been identified as a noteworthy scaffold. sci-hub.se The discovery of PBA derivatives as potent inhibitors of this enzyme qualifies the core structure as a lead for the development of novel depigmenting agents. sci-hub.se The subsequent investigation into how different substituents and their positions on the PBA scaffold affect inhibitory activity is a classic example of the lead optimization phase. sci-hub.se For instance, the finding that 4'-hydroxylation of 2-PBA is more effective than methoxylation provides crucial structure-activity relationship (SAR) data that guides the design of more potent inhibitors. sci-hub.se

While the broader phenylbenzoic acid class has been highlighted in pharmacological screening for tyrosinase inhibitors, specific documentation identifying this compound itself as a hit or lead compound from a large-scale screening campaign was not found in the reviewed literature. Its relevance is primarily derived from SAR studies on the lead PBA scaffold. sci-hub.se

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of the Methoxy (B1213986) Group on Biological Potency and Selectivity

The methoxy group (-OCH₃) is a common substituent in many biologically active compounds and can significantly influence the molecule's properties and interactions with biological targets. nih.gov In the context of phenolic acids, the presence and position of methoxy groups are known to promote antioxidant activities. nih.govresearchgate.net Studies on various phenolic compounds have shown that increasing the number of methoxyl groups can lead to higher antioxidant activity. researchgate.net

The methoxy group's influence stems from its electronic properties; it is an electron-donating group through resonance and can affect the electron density of the aromatic ring. This modulation of the electronic environment can impact the binding affinity of the molecule to its target receptor or enzyme. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group resulted in a significant 20-fold decrease in agonist potency at the 5-HT₂A receptor, highlighting its critical role in the molecule's activity. nih.gov While direct SAR studies on 5-Methoxy-2-phenylbenzoic acid are not extensively detailed in the available literature, research on analogous structures, such as 5-methoxyindole-2-carboxylic acid (5MICA), has demonstrated beneficial neuroprotective actions. researchgate.net

Influence of the Phenyl Substituent and Biphenyl (B1667301) System

The biphenyl scaffold is a key structural feature in many pharmacologically active compounds, providing a rigid framework that can be strategically functionalized. ajgreenchem.com The relative orientation of the two phenyl rings and the substituents they bear are pivotal in determining the molecule's interaction with biological targets.

The phenyl group itself is considered a weak activator and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com This is due to its ability to donate electron density to the attached benzene (B151609) ring through resonance, which can stabilize reaction intermediates. However, the proximity of the ortho-phenyl group to the carboxylic acid can force the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the ortho-effect, which can increase the acidity of the benzoic acid. pearson.com This interplay between steric and electronic effects based on the substitution pattern is a key consideration in the rational design of biologically active biphenyl carboxylic acids.

Table 1: Effect of Phenyl Position on Inhibition of Glyceride Synthesis This table is generated based on qualitative findings from a study on biphenylcarboxylic acid analogs and is for illustrative purposes.

| Isomer Position | Relative Inhibition | Probable Reason |

| ortho- | Low to None | Steric hindrance between the phenyl and carboxyl groups. nih.gov |

| meta- | High | Favorable conformation for biological activity. nih.gov |

| para- | High | Favorable conformation for biological activity. nih.gov |

Substituents on the second phenyl ring (the one attached at the 2-position) can further modulate the biological activity through steric and electronic effects. The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution across the biphenyl system and influence binding interactions. libretexts.orglibretexts.org

For example, in a series of 2-phenylthiazole-4-carboxamide derivatives, which share a similar biphenyl-like core, substitution on the phenyl ring had a pronounced effect on cytotoxic activity. A methoxy group at the 4-position of the phenyl ring led to improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. nih.gov This demonstrates that both the electronic nature and the position of the substituent are critical. Electron-withdrawing substituents can also enhance activity. For instance, a 3-fluoro analog in the same study showed a good cytotoxic profile against all tested cell lines. nih.gov These findings underscore the importance of exploring a variety of substituents on the phenyl ring to fine-tune the biological activity of the parent compound.

Critical Role of the Carboxylic Acid Moiety in Biological Interaction

The carboxylic acid functional group is a cornerstone in the design of many therapeutic agents, playing a vital role in both the pharmacokinetic and pharmacodynamic properties of a molecule. wiley-vch.deresearchgate.net It is a key component of the pharmacophore in a vast number of drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. wiley-vch.de

The primary contributions of the carboxylic acid moiety to biological interactions include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the binding sites of proteins and receptors. researchgate.net

Electrostatic Interactions: At physiological pH, the carboxylic acid is typically ionized to a carboxylate anion. This negative charge can form strong electrostatic interactions or salt bridges with positively charged residues like arginine or lysine, anchoring the molecule to its biological target. wiley-vch.de

Solubility: The ionizable nature of the carboxylic acid group generally enhances the water solubility of a compound, which is a favorable property for drug administration and distribution. wiley-vch.deresearchgate.net

While essential for activity, the carboxylic acid group can also present challenges, such as metabolic instability (e.g., through glucuronidation) and limited ability to cross biological membranes via passive diffusion. wiley-vch.de This has led to the exploration of carboxylic acid bioisosteres, which are other functional groups that can mimic the key interactions of a carboxylic acid while potentially offering improved metabolic stability or permeability. However, the replacement of a carboxylic acid is context-dependent, as its specific geometry and charge distribution are often critical for maintaining the desired biological effect. wiley-vch.de

Design and Synthesis of Analogues and Derivatives for Optimized Activity

The rational design and synthesis of analogs based on the this compound scaffold is a key strategy for optimizing biological activity. This involves making targeted chemical modifications to the core structure to enhance desired properties while minimizing undesirable ones.

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a widely used strategy in medicinal chemistry to modulate a drug's properties. Halogenation can have several positive impacts, including:

Increased Potency: Halogens, particularly fluorine, are highly electronegative and can alter the electronic properties of the molecule, potentially leading to stronger binding interactions.

Improved Metabolic Stability: The introduction of a halogen can block sites of metabolism on the molecule, thereby increasing its half-life in the body.

Enhanced Membrane Permeability: Halogens can increase the lipophilicity of a compound, which may improve its ability to cross cell membranes. mdpi.com

Studies on various molecular scaffolds have demonstrated the beneficial effects of halogenation. For instance, the synthesis of novel halogenated phenoxychalcones revealed that certain chlorinated derivatives possessed potent anticancer activity. nih.gov Similarly, in a study of 2-phenylthiazole-4-carboxamide derivatives, a 3-fluoro analog displayed significant cytotoxic activity against multiple cancer cell lines. nih.gov The synthesis and biological evaluation of halogenated derivatives of this compound could therefore be a promising avenue for the discovery of novel therapeutic agents with enhanced potency and optimized pharmacokinetic profiles.

Alkyl and Aryl Substitutions on the Biphenyl Core

Modifications to the biphenyl core of phenylbenzoic acid derivatives, through the introduction of various alkyl and aryl substituents, can significantly impact their biological activity. The size, position, and electronic nature of these substituents influence the molecule's conformation, its ability to bind to target proteins, and its metabolic stability.

Research on related scaffold series, such as 1,4-bis(arylsulfonamido)-benzene-N,N'-diacetic acids, provides insights into how such substitutions can modulate activity. In one study, replacing methoxy groups with methyl substituents on a 4-fluorobenzyl derivative led to a twofold improvement in inhibitory activity against the Keap1-Nrf2 protein-protein interaction (IC50 = 0.91 vs 0.45 μM) nih.gov. However, introducing a bulkier 2,4,6-trimethylphenyl group resulted in a decrease in potency, suggesting that steric hindrance can be detrimental to activity nih.gov.

Table 1: Effect of Biphenyl Core Substitutions on Inhibitory Activity of Selected Phenyl-Containing Derivatives nih.gov

| Compound ID | Core Structure | R Group | IC50 (μM) |

|---|---|---|---|

| 7i | 4-Fluorobenzyl | Methoxy | 0.91 |

| 7v | 4-Fluorobenzyl | Methyl | 0.45 |

| 7w | 2,4,6-Trimethylphenyl | Methyl | 3.73 |

| 7a | Phenyl | H | 3.47 |

| 7b | Piperidine | H | >5 (50% inhib.) |

Heterocyclic Ring Incorporations (e.g., Pyrimidine, Oxadiazole, Benzoxazole, Benzimidazole Derivatives)

Incorporating heterocyclic rings into the phenylbenzoic acid scaffold is a common strategy in medicinal chemistry to explore new chemical space and modulate physicochemical properties. Heterocycles can introduce hydrogen bond donors and acceptors, alter polarity, improve metabolic stability, and provide rigid frameworks that can orient other functional groups for optimal target interaction.

The synthesis of various heterocyclic systems often starts from benzoic acid derivatives. For instance, p-nitro benzoic acid can be converted through several steps into a 1,2,4-triazole heterocycle . Similarly, p-aminobenzoic acid can serve as a precursor for synthesizing oxazole derivatives . These synthetic routes demonstrate the feasibility of incorporating such rings into a benzoic acid-containing core.

The 2(3H)-benzoxazolone ring system and its bioisosteres are considered "privileged scaffolds" because they appear in a wide range of biologically active compounds researchgate.net. This heterocycle is known to mimic phenol (B47542) or catechol moieties in a more metabolically stable form researchgate.net. The incorporation of such heterocyclic systems in place of one of the phenyl rings in the biphenyl core of this compound could lead to derivatives with novel biological profiles, potentially targeting a diverse range of receptors and enzymes researchgate.net. The indole ring is another important privileged scaffold that is found in numerous natural products and approved drugs, and its incorporation can lead to compounds with diverse activities, including antiviral properties mdpi.com.

Bioisosteric Replacements and Scaffold Modification Strategies

Bioisosterism is a key strategy in rational drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. For this compound, several functional groups are amenable to bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a fundamental part of many biologically active molecules but can sometimes lead to poor pharmacokinetic properties or toxicity chem-space.com. Common bioisosteric replacements that can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid include tetrazoles, acyl sulfonamides, and hydroxamic acids chem-space.com. These replacements can improve metabolic stability and bioavailability.

Methoxy Group Bioisosteres: The methoxy group can be replaced by other small substituents to fine-tune electronic and steric properties. The replacement of a methoxy group with an alkyl group, for instance, has been shown to impact metabolic stability cambridgemedchemconsulting.com. Classical bioisosteres for a hydroxyl group (which can be formed via O-demethylation of the methoxy group) include amino and thiol groups u-tokyo.ac.jp. The substitution of hydrogen with fluorine is also a common strategy to block metabolic oxidation at a specific site u-tokyo.ac.jp.

Phenyl Ring Bioisosteres: The phenyl rings of the biphenyl core can also be replaced to improve properties like solubility and reduce potential toxicity associated with aromatic systems. Saturated, conformationally rigid bicyclic molecules, such as bicyclo[2.1.1]hexanes, have been proposed as bioisosteric replacements for ortho-disubstituted phenyl rings chem-space.com. These three-dimensional scaffolds can maintain the desired spatial orientation of substituents while improving physicochemical parameters like water solubility by breaking planarity chem-space.com.

Identification of Privileged Scaffolds and Pharmacophores within the Phenylbenzoic Acid Class

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, suggesting a fundamental and favorable arrangement of atoms for interacting with proteins nih.govnih.gov. The identification of such scaffolds within a class of compounds can guide the design of compound libraries with a higher probability of biological activity.

The biphenyl motif present in this compound can be considered part of a broader class of diaryl structures that are common in medicinal chemistry. The diaryl ether motif, for example, is present in many FDA-approved drugs and is noted for improving cell membrane penetration and metabolic stability mdpi.com. Similarly, the N-phenylpyrazole scaffold is found in numerous drugs and drug candidates, including selective COX-2 inhibitors and anticoagulants ufrj.br.

The phenylbenzoic acid structure itself can be viewed as a pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The key elements of this pharmacophore likely include:

An acidic group (the carboxylic acid) capable of forming ionic interactions or strong hydrogen bonds.

A relatively rigid biphenyl core that positions substituents in a defined three-dimensional space.

Specific substitution patterns (like the 5-methoxy group) that provide additional interaction points and modulate the electronic properties of the rings.

The concept of a privileged scaffold is often expanded from its strict definition to include core structures that appear in multiple bioactive molecules, even if they don't all bind to different target classes nih.gov. In this context, scaffolds like 2(3H)-benzoxazolone and indole are considered privileged due to their frequent appearance in successful drug discovery programs researchgate.netmdpi.com. By modifying the phenylbenzoic acid core with these known privileged heterocyclic scaffolds, it may be possible to develop new compounds with enhanced and diverse biological activities.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the mechanistic biological actions of the chemical compound This compound to fulfill the detailed requirements of the requested article outline.

Extensive searches have not yielded specific studies on this particular compound that would allow for a thorough and scientifically accurate discussion of the following topics:

Mechanistic Investigations of Biological Action

Use of Deuterium (B1214612) Labeling in Mechanistic Elucidation of Reaction Pathways:No mechanistic studies utilizing deuterium labeling for 5-Methoxy-2-phenylbenzoic acid have been identified in the searched literature.

Due to the absence of specific research data for this compound in these critical areas, it is not possible to generate the requested professional, authoritative, and scientifically accurate article while strictly adhering to the provided outline.

Advanced Analytical and Spectroscopic Characterization in Chemical and Biological Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of 5-Methoxy-2-phenylbenzoic acid. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom, connectivity, and through-space interactions.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group. The chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton. For instance, the methoxy group protons typically appear as a sharp singlet, while the aromatic protons exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) depending on their neighboring protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic rings and the carbonyl carbon of the carboxylic acid, which are not observable in ¹H NMR.

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 168 - 172 |

| Aromatic Protons/Carbons | 6.8 - 8.2 (m) | 110 - 160 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 (s) | 55 - 58 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

Beyond static structural analysis, NMR is a powerful technique for real-time reaction monitoring. magritek.com By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of this compound, as well as any intermediates or byproducts. This provides valuable insights into reaction kinetics, mechanisms, and endpoints, facilitating process optimization. magritek.comrsc.org The quantitative nature of NMR allows for the determination of reactant conversion and product yield directly from the spectra. magritek.com

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of this compound and assessing its purity. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (228.25 g/mol ). chemguide.co.uksigmaaldrich.com

The molecular ion is energetically unstable and undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. chemguide.co.uk The fragmentation pattern of this compound is influenced by its functional groups. libretexts.org Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgdocbrown.info The presence of the methoxy and phenyl groups introduces additional fragmentation routes, such as the loss of a methyl radical (•CH₃, M-15) or a methoxy radical (•OCH₃, M-31).

Table 6.2.1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 228 | [C₁₄H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 211 | [C₁₄H₁₁O₂]⁺ | •OH (17 amu) |

| 197 | [C₁₃H₉O₂]⁺ | •OCH₃ (31 amu) |

| 183 | [C₁₃H₁₁O₃]⁺ | •COOH (45 amu) |

High-resolution mass spectrometry (HRMS) can determine the m/z value with very high accuracy, allowing for the calculation of the exact elemental formula and distinguishing this compound from other isomers.

X-ray Diffraction and Crystallography for Solid-State Structures and Ligand-Protein Complexes

Table 6.3.1: Typical Crystallographic Data Obtainable for Benzoic Acid Derivatives

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |

| Z | Number of molecules per unit cell |

| Hydrogen Bond Geometry | O···O distance and O-H···O angle |

Furthermore, X-ray crystallography is the gold standard for determining the binding mode of small molecules within protein active sites. If this compound were studied as a ligand for a biological target, crystallography could elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for its binding affinity and selectivity, providing a structural basis for rational drug design.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Analysis and Quantitative Determination

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like benzoic acids. upb.ro A reversed-phase HPLC method is typically employed, where the separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. ekb.egscielo.br The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid, phosphoric acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. ekb.egsielc.com Detection is usually performed with a UV detector set at a wavelength where the aromatic system strongly absorbs light. upb.ro

Table 6.4.1: Representative HPLC Conditions for Benzoic Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the determination of purity by detecting and quantifying any related impurities. ekb.eg By creating a calibration curve with standards of known concentration, HPLC can be used for the accurate quantitative determination of this compound in various samples. ust.eduresearchgate.net

Gas Chromatography (GC) is less suitable for the direct analysis of carboxylic acids due to their low volatility and tendency to adsorb onto the column. Therefore, a derivatization step, such as conversion to a more volatile ester (e.g., methyl ester), is typically required before GC analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature for the carboxylic acid is a very broad O–H stretching band, typically in the range of 2500–3300 cm⁻¹, which is a result of strong hydrogen bonding in the dimeric form. docbrown.infolibretexts.org The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption around 1680–1710 cm⁻¹. docbrown.infolibretexts.org Other key absorptions include aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ region, C–O stretching for the ether and carboxylic acid groups between 1200 and 1300 cm⁻¹, and aromatic C–H stretches just above 3000 cm⁻¹. vscht.cz

Table 6.5.1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O–H stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad |

| C–H stretch (Aromatic) | 3000 - 3100 | Medium |

| C–H stretch (Methyl) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C–O stretch (Ether & Acid) | 1210 - 1320 | Strong |

Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of non-polar bonds, such as the C=C bonds within the aromatic rings.

Electronic Spectroscopy (UV-Vis) for Conjugation and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure. For this compound, the absorption bands in the UV region arise from π → π* electronic transitions within the conjugated aromatic system. The biphenyl (B1667301) core, extended by the methoxy and carboxyl groups, results in characteristic absorption maxima (λ_max).

Based on similar structures like p-methoxybenzoic acid, strong absorption is expected in the range of 250-280 nm. nist.gov The exact position and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent polarity and pH, as the deprotonation of the carboxylic acid group can alter the electronic structure of the chromophore.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis, based on the Beer-Lambert law. This principle is widely applied in techniques like HPLC, where a UV detector measures the absorbance of the compound as it elutes from the column, allowing for its quantification.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, B3LYP/6-31+G(d,p))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to solve the molecular Schrödinger equation, providing information on structure and reactivity. nih.govnih.gov A common and robust combination of method and basis set for organic molecules is B3LYP/6-31+G(d,p).

A thorough review of scientific literature indicates that specific quantum chemical calculations for 5-Methoxy-2-phenylbenzoic acid have not been published. Such a study would first involve the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. Following optimization, various electronic properties would be calculated.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. patsnap.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern chemical reactivity. danaher.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.orgkims-imio.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. danaher.comsemanticscholar.org A smaller gap generally suggests higher reactivity. semanticscholar.org

While no specific HOMO-LUMO energy values have been published for this compound, a theoretical study would calculate these values and map the spatial distribution of these orbitals to predict how the molecule would interact in chemical reactions.

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. swissadme.ch It is mapped onto a surface of constant electron density, using a color spectrum to indicate different potentials. swissadme.ch Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions are relatively neutral.

For this compound, an ESP map would reveal the most charged regions. It would be expected that the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups would be electron-rich (red), representing potential sites for hydrogen bonding and interaction with positive ions. The hydrogen of the carboxylic acid group would be strongly electron-poor (blue), highlighting its acidic nature. Analysis of the charge distribution across the phenyl rings would also provide insight into its reactivity in aromatic substitution reactions. Currently, no specific ESP map for this compound is available in published literature.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

There are no published molecular docking studies featuring this compound. A typical docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank.

Defining the binding site or active site of the protein.

Using a docking algorithm to place the this compound molecule into the binding site in various possible conformations and orientations.

Scoring the different poses based on a scoring function, which estimates the binding free energy. The lower the energy score, the higher the predicted binding affinity.

Such a simulation could predict whether this compound might be an effective inhibitor for a specific enzyme, providing a rationale for further experimental testing.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility of a molecule and the stability of a ligand-receptor complex.

Specific molecular dynamics simulations for this compound have not been reported in the scientific literature. An MD simulation could be used to:

Analyze Conformational Flexibility: By simulating the molecule in a solvent (like water), its preferred shapes and the dynamics of the rotation around its single bonds can be studied.

Study Binding Stability: If a promising pose is identified through molecular docking, an MD simulation of the ligand-protein complex can be run. This simulation would show how the ligand and protein interact and adjust their conformations over a period of nanoseconds, providing insights into the stability of the binding and the key interactions (e.g., hydrogen bonds) that maintain it.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties like lipophilicity, size, or electronic parameters), a mathematical model can be built to predict the activity of new, untested compounds.

A review of the literature shows no QSAR models developed specifically for a series of compounds that includes this compound. To perform such a study, a dataset of structurally similar compounds with experimentally measured biological activity against a specific target would be required. Descriptors for each molecule would be calculated, and statistical methods would be used to create a predictive model. This model could then be used to guide the design of more potent analogues.

In Silico ADME/Tox Prediction and Lead Optimization

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of a compound. In silico (computer-based) methods allow for the rapid prediction of these properties, helping to identify candidates with favorable pharmacokinetic and safety profiles before committing to costly synthesis and experimental testing.

While no specific published reports on the ADME/Tox profile of this compound are available, predictions can be generated using established computational tools. The following data was generated using the SwissADME web tool, a widely used platform developed by the Swiss Institute of Bioinformatics.

Table 1: Predicted Physicochemical and ADME Properties of this compound Data generated using the SwissADME web tool.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.25 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (iLOGP) | 2.99 | Optimal lipophilicity for drug-likeness |

| Water Solubility (ESOL) | LogS = -3.42 | Moderately soluble |

| Pharmacokinetics | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | No | Not likely to be actively effluxed from cells |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule | Yes (0 violations) | Good oral bioavailability predicted |

These in silico predictions suggest that this compound has a promising drug-like profile, with high predicted gastrointestinal absorption and good oral bioavailability. However, the prediction that it may inhibit several key Cytochrome P450 (CYP) enzymes indicates a potential for drug-drug interactions, which is a critical consideration during lead optimization.

Lead optimization is the process of modifying a biologically active compound to improve its properties. Based on the predictive data above, lead optimization strategies for this compound could focus on structural modifications aimed at reducing its inhibitory activity against CYP enzymes while maintaining or improving its desired biological activity. This iterative process of design, prediction, and synthesis is central to modern drug discovery. nih.gov

Preclinical Development and Therapeutic Potential

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics (PD) is the study of what the drug does to the body. A comprehensive understanding of the PK/PD relationship is paramount in preclinical development to predict a drug's efficacy and safety.

While specific PK/PD data for 5-methoxy-2-phenylbenzoic acid is not extensively available in publicly accessible literature, studies on related benzoic acid derivatives provide valuable insights. For instance, research on 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, a derivative of 5-aminosalicylic acid, in Wistar rats revealed an elimination half-life of approximately 33 minutes after intravenous administration. plos.org Following oral administration, the maximum plasma concentration was reached in about 24 minutes, with an oral bioavailability of around 13%. plos.org Such studies on analogous compounds help in forming hypotheses about the potential PK behavior of this compound, which would need to be confirmed through specific preclinical testing.

Similarly, the pharmacodynamic properties of benzoic acid derivatives are diverse. For example, certain 5-acetamido-2-hydroxy benzoic acid derivatives have been investigated for their analgesic activity. mdpi.comnih.gov Computational docking studies have suggested their potential binding affinity with cyclooxygenase 2 (COX-2) receptors, indicating a possible mechanism for their anti-inflammatory and analgesic effects. mdpi.comnih.gov The specific pharmacodynamic profile of this compound would depend on its unique structural features and its interaction with biological targets.

Table 1: Representative Pharmacokinetic Parameters of a Benzoic Acid Derivative

| Parameter | Value | Species | Administration Route |

|---|---|---|---|

| Elimination Half-life (t½) | ~33 min | Wistar Rat | Intravenous |

| Time to Maximum Concentration (Tmax) | ~24 min | Wistar Rat | Oral |

| Oral Bioavailability (F) | ~13% | Wistar Rat | Oral |

Data based on studies of 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid plos.org

Assessment of Metabolic Stability and In Vivo Efficacy

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and oral bioavailability. core.ac.uk It refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver. core.ac.ukwuxiapptec.com In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability in early drug discovery. core.ac.ukwuxiapptec.comresearchgate.net Compounds with high metabolic stability are more likely to have a longer duration of action and better exposure in the body. For some methoxybenzoyl-aryl-thiazole derivatives, blocking sites prone to metabolism, such as benzylic hydroxylation, has been shown to increase metabolic stability. nih.gov

The in vivo efficacy of a drug candidate is its ability to produce the desired therapeutic effect in a living organism. This is evaluated in various animal models of disease. For example, the in vivo anti-nociceptive activity of some 5-acetamido-2-hydroxy benzoic acid derivatives was demonstrated using writhing and hot plate tests in mice. mdpi.comnih.gov The results indicated a reduction in painful activity, supporting their potential as analgesic agents. mdpi.comnih.gov The in vivo efficacy of this compound would need to be assessed in relevant disease models based on its hypothesized therapeutic targets.

Drug Repurposing Strategies and Exploration of New Therapeutic Avenues

Drug repurposing, the process of identifying new uses for existing drugs, offers a promising strategy to accelerate the drug development timeline and reduce costs. nih.govnih.govarocjournal.com This approach leverages the known safety and pharmacokinetic profiles of approved or clinically tested compounds. nih.gov Systematic approaches to drug repurposing involve computational methods, high-throughput screening, and analysis of real-world data. nih.govarocjournal.com

While there is no specific information on the repurposing of this compound, the broader class of benzoic acid derivatives has shown a wide range of biological activities, suggesting potential for repurposing. mdpi.com For example, benzoic acid itself is used as a food preservative and has antimicrobial properties. nih.gov Derivatives have been explored for anti-inflammatory, analgesic, and even anticancer effects. mdpi.comnih.govmdpi.com The exploration of new therapeutic avenues for this compound could involve screening it against a diverse panel of biological targets to uncover novel activities.

Future Directions in Drug Discovery Programs Involving this compound Derivatives

Future drug discovery programs centered on this compound derivatives would likely focus on optimizing their drug-like properties. This includes improving metabolic stability, enhancing oral bioavailability, and increasing target selectivity to minimize off-target effects. pressbooks.pub Structure-activity relationship (SAR) studies, where systematic modifications are made to the chemical structure to observe the impact on biological activity, are a cornerstone of this process.

Computational tools, such as molecular docking and dynamics simulations, can aid in the rational design of new derivatives with improved properties. nih.gov For instance, if a specific biological target for this compound is identified, these tools can help in designing analogs that bind with higher affinity and selectivity. Furthermore, the synthesis of a focused library of derivatives for high-throughput screening can accelerate the discovery of lead compounds with desirable therapeutic profiles.

Research Considerations for Toxicity and Safety Profiles

A thorough evaluation of the toxicity and safety profile of any new chemical entity is a non-negotiable aspect of preclinical development. This involves a battery of in vitro and in vivo studies to identify potential adverse effects. Studies on other benzoic acid derivatives have highlighted the importance of this evaluation. For example, subchronic oral intake of 4-methoxybenzoic acid in animal models led to an increase in urea (B33335) concentration and aminotransferase activity, suggesting potential effects on the hepatorenal system. rjmseer.com

Key research considerations for the toxicity and safety profiling of this compound and its derivatives would include:

Acute and chronic toxicity studies: To determine the effects of single and repeated doses.

Genotoxicity assays: To assess the potential for DNA damage.